molecular formula C13H19N5 B13812288 Pyrido(2,3-d)pyrimidine, 2,4-diamino-5-methyl-6-pentyl- CAS No. 67466-14-2

Pyrido(2,3-d)pyrimidine, 2,4-diamino-5-methyl-6-pentyl-

Cat. No.: B13812288
CAS No.: 67466-14-2
M. Wt: 245.32 g/mol
InChI Key: VSRYFZMVIDGGOT-UHFFFAOYSA-N
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Description

Pyrido(2,3-d)pyrimidine, 2,4-diamino-5-methyl-6-pentyl- is an organic compound belonging to the class of pyridopyrimidines. These compounds are characterized by a fused ring system consisting of pyridine and pyrimidine rings. Pyridopyrimidines have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido(2,3-d)pyrimidine, 2,4-diamino-5-methyl-6-pentyl- typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the use of 5-acetyl-4-aminopyrimidines, which undergo cyclization in the presence of bases like sodium methoxide in butanol .

Industrial Production Methods

Industrial production of pyrido(2,3-d)pyrimidine derivatives often employs scalable synthetic routes that ensure high yields and purity. The Gould–Jacobs reaction is frequently used, involving the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

Pyrido(2,3-d)pyrimidine, 2,4-diamino-5-methyl-6-pentyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyrido(2,3-d)pyrimidine, 2,4-diamino-5-methyl-6-pentyl- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific enzymes. For instance, it targets dihydrofolate reductase, an enzyme involved in the folate pathway, thereby disrupting DNA synthesis and cell proliferation . This mechanism is particularly relevant in its anticancer and antimicrobial activities.

Properties

CAS No.

67466-14-2

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

IUPAC Name

5-methyl-6-pentylpyrido[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C13H19N5/c1-3-4-5-6-9-7-16-12-10(8(9)2)11(14)17-13(15)18-12/h7H,3-6H2,1-2H3,(H4,14,15,16,17,18)

InChI Key

VSRYFZMVIDGGOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CN=C2C(=C1C)C(=NC(=N2)N)N

Origin of Product

United States

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